PD-307243

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PD-307243 is a hERG channel activator . It can be used for research of arrhythmias . The CAS Number of PD-307243 is 313533-41-4 .

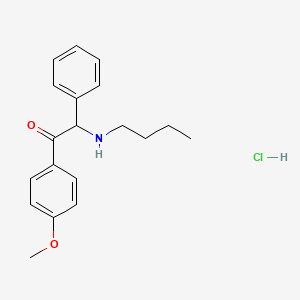

Molecular Structure Analysis

The molecular formula of PD-307243 is C20H15Cl2N3O2 . The molecular weight is 400.26 . The SMILES representation is O=C(O)C1=CC=CN=C1NC2=CC3=C(C=C2)CN(C3)C4=CC=C(C(Cl)=C4)Cl .Physical And Chemical Properties Analysis

PD-307243 has a molecular weight of 400.26 . Its formula is C20H15Cl2N3O2 . The exact mass is 399.05 .Aplicaciones Científicas De Investigación

Mechanism of Action and Effects on hERG Channels

PD-307243 has been investigated for its effects on the human ether-a-go-go-related gene (hERG) potassium channels. A study by Gordon et al. (2008) explored PD-307243's mechanism of action on hERG channels expressed in Chinese hamster ovary cells. They found that PD-307243 increased hERG current and significantly slowed hERG channel deactivation and inactivation without affecting the selectivity filter of the channels. This study demonstrates PD-307243's potential impact on cardiac function, as modulation of hERG channel activity is crucial in the development of therapeutic agents due to its association with arrhythmias (Gordon et al., 2008).

Applications in Parkinson's Disease Research

Although not directly related to PD-307243, it's important to understand the broader context of scientific research in areas like Parkinson's disease (PD), where such compounds could have implications. Kubota et al. (2016) discuss the use of wearable sensor-based systems for quantifying signs of Parkinson's disease. This technology, integrating machine learning algorithms, could be relevant in studies where PD-307243's effects on neuronal function are explored, especially in conditions like Parkinson's disease (Kubota et al., 2016).

Broader Applications in Biomedical Research

The broader scope of biomedical research, where PD-307243 could be studied, is exemplified by the work of Burley et al. (2017) on the RCSB Protein Data Bank. This database is a crucial resource for biomedical research and education, providing data on biomolecular structures determined by various methods. Such databases could be instrumental in analyzing the molecular structure and interactions of PD-307243 with its biological targets (Burley et al., 2017).

Mecanismo De Acción

Propiedades

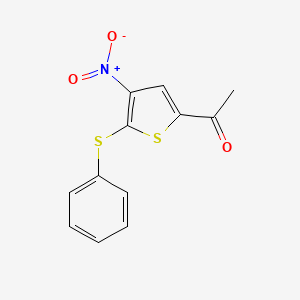

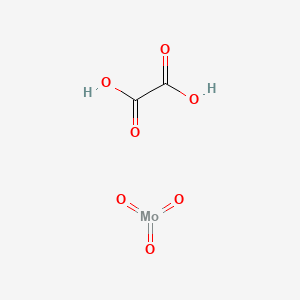

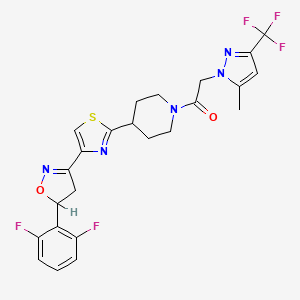

| { "Design of the Synthesis Pathway": "The synthesis of PD-307243 can be achieved through a convergent approach involving the coupling of two key intermediates.", "Starting Materials": [ "2,6-difluorobenzaldehyde", "ethyl 2-(4-(methylamino)phenyl)acetate", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "acetonitrile", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate", "sodium sulfate" ], "Reaction": [ "The synthesis begins with the condensation of 2,6-difluorobenzaldehyde with ethyl 2-(4-(methylamino)phenyl)acetate in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide to yield the first key intermediate.", "The resulting intermediate is then subjected to a cyclization reaction using acetonitrile and sodium hydroxide to form the second key intermediate.", "Finally, the two intermediates are coupled using hydrochloric acid and water followed by extraction with ethyl acetate and drying over sodium sulfate to yield PD-307243." ] } | |

Número CAS |

313533-41-4 |

Nombre del producto |

PD-307243 |

Fórmula molecular |

C20H15Cl2N3O2 |

Peso molecular |

400.26 |

Nombre IUPAC |

2-[[2-(3,4-dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C20H15Cl2N3O2/c21-17-6-5-15(9-18(17)22)25-10-12-3-4-14(8-13(12)11-25)24-19-16(20(26)27)2-1-7-23-19/h1-9H,10-11H2,(H,23,24)(H,26,27) |

Clave InChI |

WNXIPCSWXVTKQF-UHFFFAOYSA-N |

SMILES |

O=C(C1=CC=CN=C1NC2=CC3=C(CN(C4=CC=C(Cl)C(Cl)=C4)C3)C=C2)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

PD-307243; PD 307243; PD307243. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-3-(12H-[1]benzofuro[3,2-c][1]benzoxepin-6-ylidene)-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B609798.png)